6-[(3-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
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Description
6-[(3-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one , often referred to as Flubrotizolam , is a chemical compound belonging to the class of thienotriazolodiazepines . It has gained attention as a designer drug due to its potent sedative and anxiolytic effects. Flubrotizolam has been sold online and is structurally related to other benzodiazepine derivatives such as flunitrazepam, clonazolam, and flubromazolam .
Synthesis Analysis
The synthesis of Flubrotizolam involves several steps, including the introduction of fluorine and phenyl groups. Detailed synthetic pathways and reaction conditions are documented in scientific literature. Researchers have explored metal-free methods for the synthesis of related 1,2,4-triazole scaffolds, which may provide insights into Flubrotizolam synthesis .
Molecular Structure Analysis
Flubrotizolam’s molecular formula is C15H10BrFN4S , with a molar mass of 377.24 g/mol . Its chemical structure consists of a thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core, bearing a bromine atom, a fluorophenyl group, and dimethoxy substituents. The precise arrangement of atoms and functional groups influences its pharmacological properties .
Chemical Reactions Analysis
Flubrotizolam’s reactivity and chemical transformations have been studied in silico. Researchers have explored its interactions with biological targets, including the GABAA receptor . Quantitative structure-activity relationship (QSAR) analyses have provided insights into its binding affinity and potential biological effects .
Mechanism of Action
Flubrotizolam exerts its effects primarily by enhancing the inhibitory neurotransmission mediated by the GABAA receptor . As a positive allosteric modulator, it potentiates the action of gamma-aminobutyric acid (GABA), resulting in sedation, anxiolysis, and muscle relaxation. The precise binding sites and allosteric mechanisms remain areas of ongoing research .
properties
IUPAC Name |
6-[(3-fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-11-21-18-14-8-16(26-2)17(27-3)9-15(14)23(19(25)24(18)22-11)10-12-5-4-6-13(20)7-12/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLOGVRXPQQTIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N(C2=O)CC4=CC(=CC=C4)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
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